2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
Description
Chemical Structure and Synthesis The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone (hereafter referred to as Compound A) is a 1,2,4-triazole derivative with a furan moiety and a 4-methoxyphenyl ethanone group. Its synthesis likely follows a multi-step procedure involving:
Formation of the triazole core: Hydrazinecarbothioamide derivatives are cyclized under basic conditions (e.g., aqueous NaOH) to yield 1,2,4-triazole-3-thiones .
Sulfanyl group introduction: The thione intermediate reacts with α-halogenated ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in the presence of sodium ethoxide to form the sulfanyl linkage .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-19-15(14-4-3-9-22-14)17-18-16(19)23-10-13(20)11-5-7-12(21-2)8-6-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSXDXIUJLLLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of the furan derivative with appropriate reagents under controlled conditions.
Coupling with Methoxyphenyl Group: The final step involves coupling the triazole-furan intermediate with a methoxyphenyl derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydrotriazole derivatives, and various substituted methoxyphenyl derivatives .
Scientific Research Applications
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes, such as microbial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It can inhibit key pathways, including the synthesis of nucleic acids and proteins, leading to the suppression of microbial growth and cancer cell proliferation.
Comparison with Similar Compounds
Key Structural Features
- Triazole ring: The 1,2,4-triazole core is a heterocyclic scaffold known for metabolic stability and diverse bioactivity.
- 4-Methoxyphenyl group : The methoxy group contributes to lipophilicity and may influence pharmacokinetics.
Structural Analogues and Their Properties
The following table summarizes Compound A and structurally related derivatives, highlighting substituent variations and their impact on physicochemical and biological properties:
Key Findings from Comparative Studies
Halogenated derivatives (e.g., 4-Cl-Ph in ) show improved antibacterial activity but reduced solubility, limiting bioavailability. Fluorinated analogues (e.g., 4-F-Ph in ) exhibit superior anticancer activity, likely due to metabolic resistance and enhanced target binding.
Role of the Sulfanyl Linkage :
- The sulfanyl (-S-) group in Compound A and its analogues improves membrane permeability compared to oxygen or nitrogen-linked derivatives .
Phenyl vs. Alkyl groups: Phenyl-substituted triazoles (e.g., ) show higher anticancer activity than alkyl-substituted variants, possibly due to π-π stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
